molecular formula C14H23NO6 B13898411 O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate

Cat. No.: B13898411
M. Wt: 301.34 g/mol
InChI Key: LVWCBPHCEJNKJG-UWVGGRQHSA-N
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Description

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is a piperidine-based tricarboxylate ester featuring a trans-configuration of substituents. Its structure includes a tert-butyl ester at position 1 and methyl esters at positions 3 and 4 of the piperidine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules or complex heterocycles. The tert-butyl group provides steric protection to the ester, enhancing stability against hydrolysis, while the methyl esters contribute to moderate reactivity in further derivatization reactions .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

1-O-tert-butyl 3-O,4-O-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate

InChI

InChI=1S/C14H23NO6/c1-14(2,3)21-13(18)15-7-6-9(11(16)19-4)10(8-15)12(17)20-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

LVWCBPHCEJNKJG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethyl ester groups under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. The exact synthetic route may vary depending on the desired application and the availability of starting materials .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous piperidine/pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Differences
Target: O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate Not explicitly provided (estimated: C14H23NO6) ~313.34 Three ester groups (1-tert-butyl, 3-methyl, 4-methyl); trans-configuration Reference compound for comparison.
O1-tert-butyl O4-ethyl (3S,4S)-3-hydroxypiperidine-1,4-dicarboxylate C13H23NO5 273.33 Two ester groups (1-tert-butyl, 4-ethyl); hydroxyl group at C3; cis stereochemistry Fewer ester groups; hydroxyl introduces polarity and hydrogen-bonding ability.
O3-benzyl O1-tert-butyl 4,4-dimethylpyrrolidine-1,3-dicarboxylate C19H25NO4 331.41 Pyrrolidine core; benzyl and tert-butyl esters; 4,4-dimethyl substitution Pyrrolidine ring (5-membered vs. 6-membered piperidine); bulky benzyl group.
O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate C14H22F3NO4 325.32 Trifluoromethyl group at C4; two ester groups (1-tert-butyl, 4-ethyl) Electron-withdrawing CF3 group alters electronic properties and reactivity.
O1-tert-butyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate C13H23NO4 257.33 Methyl group at C6; two ester groups (1-tert-butyl, 3-methyl); trans-configuration Additional methyl substituent on the ring; fewer ester groups.
O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate C12H21NO5 259.30 Pyrrolidine core; hydroxyl group at C4 (cis); two ester groups Hydroxyl group enhances solubility; smaller ring size affects conformation.

Reactivity and Stability

  • Ester Group Reactivity : The target compound’s tert-butyl ester at position 1 is less reactive toward nucleophilic attack compared to methyl or ethyl esters, which are more prone to hydrolysis . The presence of three ester groups increases lipophilicity but may reduce aqueous solubility.
  • Stereochemical Effects : The trans-configuration in the target compound likely results in distinct coupling constants in NMR (e.g., J values for adjacent protons), as seen in analogous trans-configured piperidines . For example, in pyrrolidine derivatives, trans isomers exhibit coupling constants (J4,5) of ~0.4–6.0 Hz, whereas cis isomers show higher values (~13.0 Hz) .
  • In contrast, hydroxyl groups (e.g., in ) increase polarity and participation in hydrogen bonding, impacting solubility and intermolecular interactions.

Spectroscopic Characterization

  • NMR Analysis : Piperidine tricarboxylates exhibit distinct ¹H and ¹³C NMR signals for ester groups. For example, tert-butyl esters typically show singlets at ~1.4 ppm (¹H) and ~80 ppm (¹³C), while methyl esters resonate at ~3.7 ppm (¹H) and ~50 ppm (¹³C) . The trans-configuration in the target compound would split proton resonances due to vicinal coupling, as observed in similar trans-piperidines .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for related compounds (e.g., ) confirm molecular weights and fragmentation patterns, aiding in structural validation.

Biological Activity

O1-Tert-butyl O3,O4-dimethyl trans-piperidine-1,3,4-tricarboxylate (CAS No. 2816820-24-1) is a synthetic compound characterized by a piperidine ring with multiple carboxylate functionalities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO6
  • Molecular Weight : 301.34 g/mol
  • IUPAC Name : 1-(tert-butyl) 3,4-dimethyl (3R,4S)-piperidine-1,3,4-tricarboxylate

The compound features a tert-butyl group at the 1 position and two methyl substituents at the 3 and 4 positions of the piperidine ring. This structural configuration contributes to its steric bulk and influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antimicrobial Properties : The compound has been studied for its potential antibacterial effects against common pathogens. Preliminary studies suggest it may inhibit the growth of certain bacteria through mechanisms that warrant further investigation.
  • Pharmacological Applications : Its unique structural features make it a candidate for drug development in treating various conditions. Interaction studies have shown promising binding affinities to specific biological targets, suggesting potential therapeutic uses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline the synthesis process:

  • Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.
  • Carboxylation : Introduction of carboxylic acid groups at designated positions on the piperidine ring.
  • Methylation : Methyl groups are added to enhance the compound's reactivity and biological profile.

Optimizing these steps is crucial for achieving high yields and purity in the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Binding Affinity Studies

Research focusing on binding interactions revealed that this compound has a high affinity for certain enzyme targets. This suggests its utility in drug design for inhibitors aimed at these enzymes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberStructural FeaturesSimilarity
1-tert-Butyl 2-methyl pyrrolidine-1,2-dicarboxylate145681-01-2Pyrrolidine ring with dicarboxylateHigh
1-tert-Butyl 2-ethyl pyrrolidine-1,2-dicarboxylate125347-83-3Similar pyrrolidine structureHigh
(2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate102195-79-9Hydroxypyrrolidine derivativeModerate

This comparative analysis highlights the unique aspects of this compound that may contribute to distinct biological activities.

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